Tetrahydropyridazine-1,2-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
189807-28-1 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
diazinane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2 |
InChI Key |
BKWBJAMZEUGAIC-UHFFFAOYSA-N |
SMILES |
C1CCN(N(C1)C=O)C=O |
Canonical SMILES |
C1CCN(N(C1)C=O)C=O |
Synonyms |
1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Tetrahydropyridazine 1,2 Dicarbaldehyde
Strategies for the Construction of the Tetrahydropyridazine Core
The formation of the tetrahydropyridazine ring can be broadly categorized into two main approaches: the cyclization of acyclic precursors to build the ring and the reduction of aromatic pyridazine (B1198779) precursors.
Cyclization Reactions for Six-Membered Diazine Ring Formation
Cyclization reactions are a cornerstone in heterocyclic chemistry, providing a powerful means to construct ring systems from linear precursors. These methods can be further classified based on the nature of the bond-forming events.
Intramolecular cyclization involves the formation of the tetrahydropyridazine ring from a single molecule containing all the necessary atoms. A prominent strategy in this category is the cyclization of unsaturated hydrazones. Depending on the reaction conditions, these cyclizations can proceed through either radical or metal-catalyzed pathways. For instance, β,γ- or γ,δ-unsaturated ketone hydrazones can be induced to cyclize, forming the six-membered ring. rsc.org
Visible-light photocatalysis has emerged as a mild and efficient method to initiate such cyclizations. For example, the cyclization of γ,δ-unsaturated N-arylsulfonylhydrazones can be achieved using inexpensive photocatalysts like [Ru(bpy)3]Cl2 to generate diverse tetrahydropyridazine structures. researchgate.net Manganese and cobalt catalysts have also been employed in the aminocyclization of unsaturated hydrazones to yield tetrahydropyridazine alcohols. acs.org
Another approach involves the intramolecular Diels-Alder reaction of pyridazine derivatives. For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X can be O or NH) can undergo thermally induced intramolecular [4+2] cycloadditions with inverse electron demand to form fused ring systems, which, after subsequent rearrangement, can lead to substituted benzene (B151609) rings, demonstrating a pathway that proceeds through a pyridazine intermediate. mdpi.com
| Starting Material | Reaction Type | Catalyst/Conditions | Product Type |
| γ,δ-Unsaturated N-arylsulfonylhydrazones | Photocatalytic Cyclization | [Ru(bpy)3]Cl2, visible light | Tetrahydropyridazines |
| Unsaturated Hydrazones | Aminocyclization | Manganese or Cobalt catalysts | Tetrahydropyridazine alcohols |
| 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Intramolecular [4+2] Cycloaddition | Heat (150°C) | Fused benzonitrile (B105546) (via dihydrobenzofuran intermediate) |
Intermolecular cycloadditions involve the reaction of two or more separate molecules to form the cyclic product. These are highly efficient methods for ring construction.
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a classic and effective method for synthesizing tetrahydropyridazines. acs.org In this approach, a 1,2-diaza-1,3-diene reacts with a dienophile (an alkene or alkyne). This strategy has been successfully applied to the reaction of 1,2,3-triazines with 1-propynylamines, which proceeds via an inverse electron-demand aza-Diels-Alder reaction to regioselectively yield pyridazine derivatives. organic-chemistry.org
[3+3] Cycloaddition reactions have also been developed for the synthesis of six-membered nitrogen heterocycles. For instance, the reaction between donor-acceptor cyclopropanes and hydrazones, catalyzed by a Lewis acid, proceeds via ring-opening of the cyclopropane (B1198618) to form a 1,3-dipole that then reacts with the hydrazone in a [3+3] manner to afford tetrahydropyridazines. rsc.org An organocatalytic enantioselective [3+3]-cycloaddition of racemic cyclopropane carbaldehydes and aryl hydrazones has also been reported to produce enantioenriched tetrahydropyridazines. researchgate.net
While less common for tetrahydropyridazines specifically, [2+2+2] cycloadditions are a powerful tool for the synthesis of six-membered rings, typically aromatic ones, from three unsaturated components (e.g., alkynes and alkenes). rsc.orgmdpi.com This methodology could potentially be adapted for the construction of the tetrahydropyridazine skeleton, although examples in the literature are scarce.
| Reaction Type | Reactant 1 | Reactant 2 | Key Features |
| [4+2] Cycloaddition (Aza-Diels-Alder) | 1,2-Diaza-1,3-diene | Alkene/Alkyne | High efficiency and regioselectivity. |
| [3+3] Cycloaddition | Donor-Acceptor Cyclopropane | Hydrazone | Lewis acid-catalyzed, allows for enantioselective synthesis. |
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient route to complex molecules. A notable example is the synthesis of multisubstituted tetrahydropyridazines from cyclopropyl (B3062369) ketones and hydrazines. This transformation proceeds through a tandem reaction involving a Cloke-Wilson-type rearrangement, catalyzed by triflic acid (TfOH) in hexafluoroisopropanol (HFIP). acs.orgacs.orgnih.gov
Another versatile cascade process involves a rhodium(I)-catalyzed C-H activation of α,β-unsaturated imines, followed by coupling with an alkyne, electrocyclization, and subsequent reduction to yield highly substituted 1,2,3,6-tetrahydropyridines. nih.gov While this example leads to a tetrahydropyridine, the principles of this cascade reaction could be conceptually extended to the synthesis of tetrahydropyridazine analogs.
| Starting Materials | Reaction Type | Catalyst/Conditions | Product |
| Cyclopropyl Ketones and Hydrazines | Tandem Cloke-Wilson Rearrangement | TfOH, HFIP | Multisubstituted Tetrahydropyridazines |
| α,β-Unsaturated Imines and Alkynes | Cascade C-H Activation/Cyclization/Reduction | Rh(I) catalyst, then reducing agent | Highly Substituted 1,2,3,6-Tetrahydropyridines |
Reduction Approaches for Tetrahydropyridazine Scaffold Generation from Aromatic Precursors
An alternative to building the ring from acyclic precursors is to start with the corresponding aromatic heterocycle, pyridazine, and reduce it to the desired tetrahydropyridazine.
Catalytic hydrogenation is a common method for the reduction of aromatic rings. However, the selective partial hydrogenation of pyridazines to tetrahydropyridazines can be challenging, as over-reduction to the fully saturated hexahydropyridazine (B1330357) (a piperidazine derivative) is a common side reaction. The choice of catalyst, solvent, and reaction conditions is crucial for achieving the desired selectivity.
While the direct catalytic hydrogenation of pyridazine to tetrahydropyridazine is not as extensively documented as that of pyridine (B92270) to tetrahydropyridine, related reductive cyclizations suggest the feasibility of such transformations. For instance, the reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid leads to pyridazoquinolinones, indicating that the pyridazine ring can remain intact under certain reductive conditions. mdpi.com Similarly, the reduction of 2,2'-dinitro-4,4'-bipyridyl with sodium sulfide (B99878) yields a bispyridopyridazine, again demonstrating the stability of the pyridazine core during the reduction of other functional groups. mdpi.com
The partial hydrogenation of pyridazines has been achieved using B(C6F5)3 as a catalyst. acs.org These examples, while not direct hydrogenations of the parent pyridazine, illustrate that with careful selection of reagents and conditions, the pyridazine ring can be selectively reduced or preserved, suggesting that catalytic hydrogenation to tetrahydropyridazine is a viable, albeit nuanced, synthetic route.
Chemo- and Regioselective Reduction of Unsaturated Diazines
The reduction of the aromatic pyridazine ring to its saturated counterpart, tetrahydropyridazine, requires careful control to achieve the desired level of saturation without over-reduction or ring cleavage. Diimide, generated in situ, is a reagent known for its ability to reduce carbon-carbon double bonds with high selectivity. The reduction of pyridazines using diimide, generated from hydrazine (B178648) and an oxidizing agent, has been reported to yield products resulting from the reduction of the diazine ring. researchgate.net The reaction proceeds via a concerted transfer of two hydrogen atoms to the double bond, typically from the less sterically hindered face of the molecule. The level of reduction can be influenced by the reaction conditions, such as the presence or absence of an inert atmosphere, suggesting that the diimide species is sensitive to atmospheric oxygen. researchgate.net
Catalytic hydrogenation is another powerful tool for the reduction of heterocyclic systems. While direct examples for pyridazine reduction to tetrahydropyridazine are not extensively detailed in readily available literature, analogous reductions of substituted pyridines to piperidines using catalysts like PtO₂ under hydrogen pressure have been well-established. rsc.orgresearchgate.net It is plausible that similar conditions could be adapted for the reduction of pyridazines, with the choice of catalyst and reaction parameters being crucial for achieving the desired tetrahydropyridazine product.
Electroreduction Methodologies for Dihydropyridines and Tetrahydropyridines
Electrochemical methods offer a green and often highly selective alternative to chemical reductants. The electrochemical reduction of substituted pyridazines has been investigated, and depending on the substituents and conditions, can lead to 1,4-dihydropyridazines or further reduced products. researchgate.net The initial two-electron reduction of the pyridazine ring typically forms a 1,2-dihydropyridazine intermediate. This intermediate can then undergo further reduction or rearrangement. By carefully controlling the electrode potential and the proton availability in the electrolyte, it may be possible to steer the reaction towards the formation of the fully saturated tetrahydropyridazine ring. The electrochemical hydrogenation of nitrogen-containing aromatic compounds, including pyridines, has been successfully demonstrated using catalysts like carbon-supported rhodium in an anion-exchange membrane electrolyzer, suggesting a viable pathway for pyridazine reduction under mild conditions. chemrxiv.org
Introduction of Dicarbaldehyde Functionality
Once the tetrahydropyridazine core is obtained, or concurrently with its formation, the dicarbaldehyde groups must be introduced onto the nitrogen atoms.
Formylation Reactions for Dicarbaldehyde Group Integration
Direct formylation of the nitrogen atoms of a pre-formed tetrahydropyridazine ring is a primary strategy. A variety of formylating agents can be employed for the N-formylation of amines and related compounds. researchgate.nettcichemicals.comrsc.org The Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful method for the formylation of electron-rich systems. ijpcbs.comrsc.orgorganic-chemistry.org This reaction has been successfully applied to hydrazones, leading to the formation of 4-formylpyrazoles, which demonstrates its utility in functionalizing nitrogen-containing heterocycles. researchgate.netrsc.org The application of the Vilsmeier-Haack reagent to a tetrahydropyridazine could potentially yield the desired 1,2-dicarbaldehyde derivative.
Alternatively, the synthesis of N,N'-diformylhydrazine is a known process, which can be achieved by reacting hydrazine with formamide or ethyl formate (B1220265). rsc.orgrsc.orgnih.govrsc.orgcore.ac.uk This diformylated hydrazine could then, in principle, be used in a cyclization reaction to construct the tetrahydropyridazine ring already bearing the desired functional groups.
Oxidative Approaches to Dialdehyde (B1249045) Synthesis from Diols or Dinitriles
An alternative approach involves the synthesis of a tetrahydropyridazine precursor bearing functional groups that can be subsequently oxidized to aldehydes. For instance, a 1,2-bis(hydroxymethyl)tetrahydropyridazine could serve as a key intermediate. The oxidation of this diol to the corresponding dicarbaldehyde would require mild and selective oxidizing agents to avoid over-oxidation to carboxylic acids.
The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a well-established method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.netchemrxiv.org Another powerful reagent for this transformation is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that efficiently oxidizes primary alcohols to aldehydes at room temperature with high chemoselectivity. researchgate.netijpcbs.comrsc.orgd-nb.inforesearchgate.net Both of these methods are known for their tolerance of a wide range of functional groups and could be suitable for the oxidation of a 1,2-bis(hydroxymethyl)tetrahydropyridazine intermediate.
The oxidative cleavage of a suitable precursor could also be envisioned. For example, the cleavage of a cyclic olefin within a larger fused ring system containing the tetrahydropyridazine core could potentially generate the two aldehyde functionalities. rsc.org
Transformation of Other Functional Groups to Aldehydes
The dicarbaldehyde functionality could also be accessed through the reduction of other functional groups at the N(1) and N(2) positions. For example, a tetrahydropyridazine-1,2-dicarboxylic acid or its corresponding ester or acid chloride derivatives could be selectively reduced to the dicarbaldehyde. The direct reduction of carboxylic acids to aldehydes is a challenging transformation that often requires specialized reagents to prevent over-reduction to the corresponding alcohols. nih.gov However, methods utilizing catalytic hydrosilylation or activated carboxylic acid derivatives have been developed to achieve this transformation. nih.govresearchgate.net The reduction of acid chlorides or esters to aldehydes is a more common transformation and can be achieved using reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov
Multi-component Reactions (MCRs) in Tetrahydropyridazine-1,2-dicarbaldehyde Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.orgrsc.orgd-nb.inforesearchgate.netias.ac.inresearchgate.net While specific MCRs leading directly to this compound are not well-documented, the principles of MCRs could be applied to its synthesis. For instance, a reaction involving a 1,4-dicarbonyl compound, hydrazine, and a formylating agent in a one-pot process could potentially lead to the desired product.
A particularly relevant strategy for the formation of the tetrahydropyridazine ring is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. This reaction typically involves an electron-deficient azoalkene (1,2-diaza-1,3-diene) and an electron-rich dienophile. rsc.orgresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net A multi-component reaction could be designed where an in-situ generated azoalkene reacts with a suitable dienophile to form the tetrahydropyridazine ring. If the starting materials are chosen appropriately to contain or generate the aldehyde functionalities, this could provide a convergent route to the target molecule. For example, an IEDDA reaction between an azoalkene and a dienophile already containing protected aldehyde groups, followed by deprotection, could be a viable strategy.
The following table summarizes the potential synthetic strategies discussed:
| Section | Methodology | Key Reagents/Conditions | Potential Precursors |
| 2.1.2.2 | Chemo- and Regioselective Reduction | Diimide (from hydrazine), Catalytic Hydrogenation (e.g., PtO₂, H₂) | Pyridazine, Substituted Pyridazines |
| 2.1.2.3 | Electroreduction | Controlled potential electrolysis, Catalytic cathode (e.g., Rh/C) | Pyridazine, Dihydropyridazines |
| 2.2.1 | Formylation Reactions | Vilsmeier-Haack (POCl₃, DMF), Formic acid, Ethyl formate | Tetrahydropyridazine, Hydrazine |
| 2.2.2 | Oxidative Approaches | Swern Oxidation (DMSO, oxalyl chloride), Dess-Martin Periodinane | 1,2-Bis(hydroxymethyl)tetrahydropyridazine |
| 2.3 | Transformation of Functional Groups | Reduction of dicarboxylic acid derivatives (e.g., DIBAL-H) | Tetrahydropyridazine-1,2-dicarboxylic acid/esters |
| 2.4 | Multi-component Reactions | Inverse-electron-demand aza-Diels-Alder (IEDDA) | Azoalkenes, Dienophiles |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer efficient and selective routes to the tetrahydropyridazine core, often with the ability to control stereochemistry. These approaches are broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.
Transition metal catalysts, particularly those based on palladium and copper, are powerful tools for the construction of the tetrahydropyridazine ring. These methods often involve cycloaddition reactions or cross-coupling strategies.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org While direct applications of the Heck reaction to form the core tetrahydropyridazine ring are not prominently reported, related palladium-catalyzed reactions are utilized. For instance, palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones serves as a method to form C-alkylated products, where hydrazones act as carbanion equivalents. rsc.org Another relevant palladium-catalyzed transformation is the C-N coupling of hydrazine with (hetero)aryl chlorides and bromides to form aryl hydrazines, which are key precursors for many heterocyclic syntheses. nih.govnih.gov
A notable example of a palladium-catalyzed intramolecular Heck-type reaction has been developed for the dearomative alkenylation of indoles with N-tosylhydrazones. This process proceeds via a cascade of dearomative carbopalladation, migratory insertion, and β-hydride elimination to afford structurally diverse indolines. acs.org While this example does not directly yield a tetrahydropyridazine, the principles of palladium-catalyzed reactions with hydrazone derivatives are clearly demonstrated.
Below is a table summarizing selected transition metal-catalyzed reactions relevant to the synthesis of N-containing heterocycles.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(CF₃COO)₂ / PPh₃ | Aryl iodides, N-tosylhydrazones | Indolines | acs.org |
| [Pd(allyl)Cl]₂ / IPr·HCl | Methylenecyclopropanes, Hydrazones | C-alkylated terminal alkenes | rsc.org |
| Palladium Catalyst | (Hetero)aryl chlorides/bromides, Hydrazine | Aryl hydrazines | nih.govnih.gov |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds, including tetrahydropyridazines. These methods often provide high enantioselectivity under mild reaction conditions.
A key organocatalytic approach to chiral 1,2-dihydropyridines involves a modular Mannich/Wittig/cycloisomerization sequence. This strategy utilizes a chiral amine catalyst to construct structurally diverse dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes. nih.gov These dihydropyridines are valuable precursors for the synthesis of piperidines and pyridines. nih.gov
The following table details examples of organocatalytic reactions for the synthesis of dihydropyridine (B1217469) derivatives.
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Chiral Amine | N-Boc aldimines, Aldehydes, Phosphoranes | 1,2-Dihydropyridines | Modular, Asymmetric, Waste reuse | nih.gov |
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative for organic synthesis. While specific biocatalytic routes to this compound have not been reported, the enzymatic N-formylation of amines is a relevant and established transformation. rsc.orgrsc.orgresearchgate.net
Lipases, for example, have been successfully employed to catalyze the N-formylation of a wide range of amines using ethyl formate as the formylating agent. rsc.orgrsc.orgresearchgate.net This methodology is characterized by mild reaction conditions, high efficiency, and the recyclability of the enzyme catalyst. rsc.org Both aliphatic and benzylic primary and secondary amines undergo smooth N-formylation to yield the corresponding formamides in high yields. rsc.org
A chemoenzymatic approach for the synthesis of various N-heterocycles has also been developed, combining the selectivity of biocatalysis with the versatility of organocatalysis. nih.govresearchgate.net This cooperative system can start from alcohols and amines to produce heterocycles like benzimidazoles, pyrazines, and quinolines in water, using oxygen as the terminal oxidant. nih.gov Such a strategy could conceptually be adapted for the synthesis of functionalized tetrahydropyridazines, although specific examples are yet to be demonstrated.
| Enzyme/Catalyst | Substrate(s) | Reaction Type | Key Advantages | Reference(s) |
| Lipase (Novozyme 435® CALB) | Various amines, Ethyl formate | N-formylation | Mild conditions, High efficacy, Recyclable | rsc.orgrsc.orgresearchgate.net |
| Alcohol Dehydrogenase (ADH) / Organocatalyst (SBFA) | Alcohols, Amines | Cooperative chemoenzymatic synthesis of N-heterocycles | Metal- and base-free, Aqueous solvent | nih.govresearchgate.net |
Synthetic Routes to Derivatives and Analogs of this compound
While direct synthesis of the title compound is elusive in the literature, various synthetic routes to functionalized tetrahydropyridazine derivatives have been established. These methods provide access to a range of substituted tetrahydropyridazine scaffolds, which could potentially be further elaborated to introduce the desired dicarbaldehyde functionality.
Formylation of amines is a common reaction to produce formamides, which are important intermediates in organic synthesis. mdpi.com Various reagents and catalysts have been developed for this purpose, including the use of formic acid with a catalytic amount of iodine under solvent-free conditions. organic-chemistry.org This method is applicable to a broad range of amines and proceeds with high efficiency and selectivity. organic-chemistry.org
Another approach to functionalized heterocycles is through oxidative N-formylation. For instance, secondary amines can be catalytically N-formylated using bimetallic AuPd–Fe3O4 nanoparticles at room temperature, with methanol (B129727) serving as the formyl source and oxygen as the external oxidant. nih.gov
It is important to note that while these formylation methods are general for amines, their application to the tetrahydropyridazine system would need to be investigated. The synthesis of 1,2-diformylhydrazine (B1218853) itself is known and can be achieved by reacting hydrazine hydrate (B1144303) with formamide. google.comnih.govwikipedia.org This simple acyclic analog provides a precedent for the existence of the N,N'-diformylhydrazine moiety.
Reaction Pathways and Mechanistic Investigations of Tetrahydropyridazine 1,2 Dicarbaldehyde
Reactivity of the Dicarbaldehyde Moieties within the Tetrahydropyridazine Framework
The chemical behavior of tetrahydropyridazine-1,2-dicarbaldehyde is largely dictated by the two aldehyde groups attached to the nitrogen atoms of the heterocyclic ring. These functional groups are susceptible to a variety of transformations common to aldehydes, including nucleophilic additions and condensation reactions.
Nucleophilic Additions to Aldehyde Groups (e.g., Grignard reactions)
The aldehyde groups of this compound are electrophilic centers, making them targets for nucleophilic attack. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism where the carbanionic portion of the Grignard reagent attacks the carbonyl carbon. libretexts.orgyoutube.com This initial addition results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.com
Given that this compound possesses two aldehyde functionalities, the stoichiometry of the Grignard reagent will influence the final product. The use of one equivalent of the Grignard reagent could lead to a mono-addition product, while an excess would likely result in the formation of a diol, with both aldehyde groups being converted to secondary alcohols. The general scheme for this reaction is the nucleophilic addition of the Grignard reagent to the carbonyl group. libretexts.org
Table 1: Predicted Products of Grignard Reactions with this compound
| Reactant | Grignard Reagent (R-MgX) | Predicted Product |
| This compound | 1 equivalent | 1-(1-hydroxyalkyl)-tetrahydropyridazine-2-carbaldehyde |
| This compound | 2+ equivalents | 1,2-bis(1-hydroxyalkyl)tetrahydropyridazine |
Condensation Reactions Involving Dicarbaldehydes (e.g., Aldol (B89426) condensations)
Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. wikipedia.orgsigmaaldrich.com In the case of dicarbonyl compounds like this compound, intramolecular aldol reactions can occur, leading to the formation of cyclic products. pressbooks.pubjove.comlibretexts.org These reactions are typically base-catalyzed, where a base abstracts an alpha-hydrogen to form a nucleophilic enolate. masterorganicchemistry.comucalgary.ca This enolate then attacks the other carbonyl group within the same molecule.
The feasibility of an intramolecular aldol condensation is highly dependent on the stability of the resulting ring structure, with five- and six-membered rings being the most favored due to minimal ring strain. libretexts.org The initial aldol addition product is a β-hydroxy aldehyde, which can subsequently undergo dehydration upon heating to form a more stable α,β-unsaturated aldehyde, the final product of an aldol condensation. masterorganicchemistry.comlibretexts.org
Table 2: Potential Intramolecular Aldol Condensation Products
| Starting Material | Reaction Type | Key Intermediate | Final Product | Ring Size |
| Dicarbonyl Compound | Intramolecular Aldol Addition | Cyclic β-hydroxy aldehyde | Cyclic α,β-unsaturated aldehyde | 5- or 6-membered |
Reactions with Amines and Hydrazine (B178648) Derivatives
The aldehyde functionalities of this compound readily react with primary amines to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is often reversible and can be catalyzed by either acid or base.
Similarly, reactions with hydrazine and its derivatives (such as phenylhydrazine) yield hydrazones. mdpi.comresearchgate.netresearchgate.net These reactions are analogous to imine formation and are also driven by the formation of a stable carbon-nitrogen double bond. The resulting hydrazones can be important intermediates in further synthetic transformations.
Table 3: Products of Reactions with Amines and Hydrazines
| Reagent | Product Type | General Structure |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | R-N=CH- |
| Hydrazine (H₂N-NH₂) | Hydrazone | H₂N-N=CH- |
| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | R-NH-N=CH- |
Transformations of the Tetrahydropyridazine Ring System
Beyond the reactivity of the dicarbaldehyde groups, the tetrahydropyridazine ring itself can undergo significant transformations, leading to the formation of aromatic systems or ring-opened products.
Aromatization Pathways to Pyridazine (B1198779) Derivatives
Partially saturated heterocyclic rings, such as the tetrahydropyridazine system, can be converted to their more stable aromatic counterparts through dehydrogenation reactions. preprints.org A variety of oxidizing agents can be employed to achieve this aromatization. The driving force for this transformation is the formation of the thermodynamically stable aromatic pyridazine ring. uminho.ptnih.gov Pyridazine derivatives are an important class of heterocyclic compounds found in many biologically active molecules. nih.govorganic-chemistry.org The aromatization of this compound would result in the formation of a pyridazine-1,2-dicarbaldehyde, a planar, aromatic system. This can also be facilitated through C-H activation reactions. imperial.ac.uk Dehydrogenation can also lead to dihydropyridine (B1217469) intermediates. mdpi.com
Ring-Opening Reactions and Rearrangements (e.g., Denitrogenation)
The tetrahydropyridazine ring can be susceptible to ring-opening reactions under certain conditions. nih.govresearchgate.netresearchgate.net For instance, the presence of strain or specific reagents can induce cleavage of the bonds within the ring. One potential rearrangement pathway for cyclic hydrazine derivatives is denitrogenation, which involves the extrusion of a molecule of nitrogen (N₂). This process is often thermally or photochemically initiated and leads to the formation of a carbocyclic ring. However, the stability of the tetrahydropyridazine ring in this specific compound makes such a reaction less common without specific activation. Ring-opening can also be followed by ring-closing to form different heterocyclic or carbocyclic structures. rsc.org
Detailed Research Findings on this compound Remain Elusive in Scientific Literature
Following a comprehensive search of scientific databases and literature, it has been determined that specific, detailed research findings for the chemical compound this compound are not presently available. The request for an article focusing on the hydrogenation, dehydrogenation, cycloaddition reactions, selectivity, and mechanistic analyses of this particular compound cannot be fulfilled, as the primary research data required to generate such content does not appear to exist in published scientific works.
The investigation into the reaction pathways and mechanistic properties of heterocycles is a robust field of chemical research. Studies often focus on the reactivity of core structures and the influence of various functional groups. For instance, research on related classes of compounds like tetrahydropyridines and pyridazines is more common. These studies include explorations of stereoselective synthesis, hydrogenation to form piperidine (B6355638) derivatives, and participation in various cycloaddition reactions. nih.govnih.govmdpi.commdpi.comcjcatal.com
Specifically, the inverse electron-demand Hetero Diels-Alder reaction is a well-documented process for other nitrogen-containing heterocycles, such as tetrazines, which react with dienophiles to form dihydropyridazines. nih.govnih.govnih.gov Mechanistic investigations and the stereoselectivity of reactions are also key research areas for building complex molecular architectures from heterocyclic scaffolds. nih.govmdpi.com
However, these existing studies on related but distinct molecules cannot be extrapolated to describe this compound without dedicated experimental evidence. The presence of the 1,2-dicarbaldehyde functional groups on the tetrahydropyridazine ring would impart unique electronic and steric properties, meaning its chemical behavior in hydrogenation, cycloaddition, and other reactions cannot be assumed from the behavior of parent heterocycles or derivatives with different substituents.
The creation of a scientifically accurate article with detailed research findings and data tables, as requested, is contingent upon the existence of peer-reviewed research focused specifically on this compound. As this information could not be located, the generation of the specified article is not possible at this time.
Stereochemical Aspects and Chiral Synthesis of Tetrahydropyridazine 1,2 Dicarbaldehyde and Its Derivatives
Diastereoselectivity and Enantioselectivity in Tetrahydropyridazine-1,2-dicarbaldehyde Synthesis
The synthesis of substituted tetrahydropyridazines often generates multiple stereoisomers. Achieving high levels of diastereoselectivity (control over the relative stereochemistry) and enantioselectivity (control over the absolute stereochemistry) is a primary goal.
One effective method is the inverse-electron-demand aza-Diels–Alder (IEDDA) reaction. For instance, the reaction between in situ generated azoalkenes and 3-vinylindoles has been developed to produce functionalized tetrahydropyridazines. rsc.org This base-promoted, catalyst-free protocol affords structurally significant tetrahydropyridazines containing indole (B1671886) scaffolds in high yields (72%–89%) and with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). rsc.org
Another powerful strategy involves a cascade reaction initiated by the decomposition of a diazo compound. A versatile reaction cascade triggered by Rh(II)-catalyzed diazo decomposition, followed by a vinylogous N-H insertion and a Lewis acid-catalyzed Mannich addition, produces highly substituted 1,2,3,6-tetrahydropyridazines. nih.gov This method demonstrates high yields, excellent diastereocontrol, and enantioselectivities up to 97% enantiomeric excess (ee). nih.gov The choice of catalyst and reaction conditions is crucial for controlling both the yield and the stereochemical outcome. nih.gov For example, various achiral Lewis acids can be screened for the cyclization step, with Sc(OTf)₃ often proving superior in promoting the formation of the tetrahydropyridazine ring while maintaining the high enantiomeric excess achieved in the initial step. nih.gov
The table below summarizes key findings in the stereoselective synthesis of tetrahydropyridazine derivatives.
| Reaction Type | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| Inverse-Electron-Demand Aza-Diels–Alder (IEDDA) | Base-promoted (catalyst-free) | >20:1 | N/A | 72-89% | rsc.org |
| Catalytic Asymmetric IEDDA | Cu/(S,S)-iPr-box | >20:1 | 93% | 81% | rsc.org |
| Rh(II)-catalyzed cascade (Vinylogous N-H insertion/Mannich addition) | Rh₂(R-PTL)₄ / Sc(OTf)₃ | High (e.g., 72:28 cis:trans) | up to 97% | High | nih.gov |
Chiral Auxiliary Approaches in the Synthesis of Tetrahydropyridazine Derivatives
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com This well-established strategy in asymmetric synthesis involves a three-step process: covalent attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
While appearing inefficient due to the stoichiometric use of the auxiliary and the additional synthetic steps, this approach is often reliable and versatile, providing access to enantiomerically pure compounds. wikipedia.orgnumberanalytics.com The products of auxiliary-directed reactions are diastereomers, which have different physical properties, allowing for their separation by standard techniques like column chromatography or crystallization. wikipedia.org
In the context of heterocyclic synthesis, chiral auxiliaries such as those derived from amino acids, terpenes, or other natural products are instrumental. researchgate.net For example, camphorsultam and oxazolidinones are widely used auxiliaries. wikipedia.org In the synthesis of complex molecules, these auxiliaries can control the stereochemistry of alkylation, aldol (B89426), and cycloaddition reactions. wikipedia.org For tetrahydropyridazine synthesis, a chiral auxiliary could be attached to one of the nitrogen atoms or a substituent on the starting materials to guide the formation of specific stereocenters during the ring-forming reaction. The diastereoselectivity achieved can be very high, often exceeding 95:5 dr. researchgate.net
Asymmetric Catalysis for this compound Derivatization
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
For the synthesis of tetrahydropyridazine derivatives, several catalytic systems have been successfully employed. A reaction cascade involving Rh(II)-catalyzed dinitrogen extrusion from an enoldiazoacetate, followed by an asymmetric vinylogous N-H insertion into a hydrazone, is a prime example. nih.gov The chirality of the dirhodium catalyst, such as Rh₂(R-PTL)₄, is key to inducing high enantioselectivity in the initial insertion step. nih.gov The subsequent cyclization, often promoted by a Lewis acid, yields the final tetrahydropyridazine product with the stereochemistry set by the chiral catalyst. nih.gov
The catalytic asymmetric version of the IEDDA reaction has also been explored. rsc.org Using a chiral copper-bisoxazoline complex (Cu/(S,S)-iPr-box) as the catalyst, the reaction between azoalkenes and 3-vinylindoles can be rendered enantioselective, affording the desired chiral tetrahydropyridazine product with high yield (81%), excellent diastereoselectivity (>20:1 dr), and high enantioselectivity (93% ee). rsc.org
Organocatalysis provides another powerful avenue. Chiral secondary amines can catalyze the reaction of α,β-unsaturated aldehydes with hydrazones in a cascade process involving an initial aza-Michael reaction followed by an intramolecular cyclization. rsc.org This approach allows for the straightforward preparation of highly enantiopure functionalized dihydropyridazines, where the stereocenter is installed during the initial catalytic step. rsc.org
Resolution of Enantiomers and Diastereomers
When a synthesis produces a mixture of stereoisomers, a resolution process is required to separate them. Since enantiomers have identical physical properties (e.g., melting point, boiling point, solubility), their separation is not straightforward. mdpi.comlibretexts.org Resolution is typically achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be separated. libretexts.org
A common method for resolving racemates is to react them with a single enantiomer of a chiral resolving agent. libretexts.org For instance, a racemic mixture of a tetrahydropyridazine derivative containing a basic nitrogen atom could be treated with a chiral acid like (+)-tartaric acid. This reaction forms a mixture of diastereomeric salts, which can then be separated by fractional crystallization or chromatography. libretexts.org After separation, the pure enantiomers of the tetrahydropyridazine can be recovered by treatment with a base to remove the chiral resolving agent. libretexts.org
Alternatively, chromatographic methods using a chiral stationary phase (CSP) can directly separate enantiomers. rsc.org This technique relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase. Capillary electrophoresis using chiral selectors, such as cyclodextrins, has also been employed to resolve racemic dihydropyridine (B1217469) derivatives. nih.gov Kinetic resolution is another strategy, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. rsc.org
Conformational Analysis of this compound Stereoisomers
The tetrahydropyridazine ring is a six-membered heterocycle that is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms, similar to cyclohexane. sapub.org The specific conformation adopted by a this compound stereoisomer will be influenced by the nature and position of substituents on the ring. The interplay of steric and electronic effects determines the most stable conformation.
The relative stability of different conformations is dictated by factors such as 1,3-diaxial interactions, torsional strain, and gauche interactions. sapub.org For substituted tetrahydropyridazines, substituents will generally prefer to occupy equatorial positions to minimize steric hindrance from 1,3-diaxial interactions. sapub.org The two dicarbaldehyde groups at the N1 and N2 positions will also influence the conformational preference and the barrier to ring inversion.
The conformational analysis of these molecules is typically performed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical DFT calculations. researchgate.net NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed information about the relative orientation of protons and thus the geometry of the ring. researchgate.net Computational methods can be used to calculate the energies of different possible conformations, helping to identify the lowest energy (most stable) conformers and to understand the equilibrium between them. sapub.orgresearchgate.net
Computational and Theoretical Studies of Tetrahydropyridazine 1,2 Dicarbaldehyde
Quantum Chemical Analysis of Electronic Structure and Bonding
A quantum chemical analysis would investigate the fundamental electronic properties of Tetrahydropyridazine-1,2-dicarbaldehyde. Methods like Natural Bond Orbital (NBO) analysis would be employed to describe the nature of the chemical bonds, including hybridization, bond orders, and atomic charges. nih.gov Such studies reveal how electron density is distributed across the molecule, identifying electron-rich and electron-deficient regions, which is crucial for understanding the molecule's reactivity. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's electronic transitions and its ability to act as an electron donor or acceptor. nih.govresearchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences
Density Functional Theory (DFT) is a primary computational tool for determining the three-dimensional structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations would be used to find the optimized molecular geometry, predicting specific bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. mdpi.com
Furthermore, because the tetrahydropyridazine ring and the dicarbaldehyde substituents can adopt various spatial arrangements, a conformational analysis would be essential. DFT calculations could identify different stable conformers, such as chair, boat, or twist-boat forms for the ring, and determine their relative energies to establish the most preferred conformation in the gas phase or in solution. nih.gov This information is critical as the molecule's shape heavily influences its physical and biological properties.
Mechanistic Computational Studies of Reactions Involving this compound
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. If this compound were involved in a reaction, such as a cycloaddition or a condensation, DFT calculations could map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products. rsc.org By calculating the activation energies associated with each transition state, researchers can predict the feasibility and rate of a reaction. nih.gov For instance, studies on related tetrazines have used DFT to understand why a reaction proceeds through a specific pathway, such as a [4+2] cycloaddition, and how solvents can influence the reaction's selectivity. nih.govresearchgate.net
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)
Computational chemistry can accurately predict spectroscopic data, which is vital for identifying and characterizing compounds. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound would serve as a powerful complement to experimental data. chemrxiv.orgnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values can be compared with experimental spectra to confirm the molecular structure.
IR Spectroscopy: Calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. nih.gov This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific molecular motions, such as C=O stretches from the aldehyde groups or N-H bends in the ring. nih.gov
Table 1: Hypothetical Example of Predicted vs. Experimental Data This table illustrates how predicted spectroscopic data would be presented. No actual data for the target compound was found.
| Spectroscopic Parameter | Computational Prediction | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | ||
| Aldehyde H | 9.5 - 10.0 | Not Available |
| Ring CH₂ | 2.5 - 3.5 | Not Available |
| ¹³C NMR (ppm) | ||
| Carbonyl C | 185 - 195 | Not Available |
| Ring C | 40 - 60 | Not Available |
| IR (cm⁻¹) | ||
| C=O Stretch | 1700 - 1720 | Not Available |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.govbiorxiv.org An MD simulation of this compound would reveal its conformational landscape by showing how the molecule flexes and changes shape at a given temperature. researchgate.net This is particularly useful for flexible molecules, as it can identify the most populated conformations and the energy barriers between them. researchgate.net
Furthermore, MD simulations are used to study intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules), researchers can study its solvation and how it interacts with the solvent through hydrogen bonds or other forces. nih.gov If the molecule were a ligand for a protein, MD simulations could model the binding process, stability of the protein-ligand complex, and the specific interactions that hold them together. nih.gov
Applications of Tetrahydropyridazine 1,2 Dicarbaldehyde in Organic Synthesis
Role as a Synthetic Building Block for More Complex Heterocyclic Systems
The presence of two aldehyde groups makes Tetrahydropyridazine-1,2-dicarbaldehyde a prime candidate for reactions that build larger, more intricate heterocyclic frameworks. Aldehydes are highly reactive electrophiles that readily participate in condensation and cycloaddition reactions with a variety of nucleophiles.
The vicinal arrangement of the dicarbaldehyde functionality on the nitrogen atoms of the pyridazine (B1198779) ring allows it to act as a precursor to form additional fused rings. Condensation reactions with binucleophilic reagents are a common strategy for constructing fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of a new pyridazine or pyrazoline ring, while condensation with diamines could yield fused diazepine (B8756704) systems. Polycyclic nitrogen heterocycles are often synthesized via cascade reactions initiated by the functional groups present on a core structure. rsc.org
Below is a table illustrating potential reactions for forming fused systems from a generic dialdehyde (B1249045) precursor.
| Binucleophile | Resulting Fused Ring System | Reaction Type |
| Hydrazine (B178648) (NH₂-NH₂) | Fused Pyridazine | Condensation |
| Ethylenediamine | Fused 1,4-Diazepine | Reductive Amination/Condensation |
| o-Phenylenediamine | Fused Benzodiazepine | Condensation |
| Malononitrile | Fused Pyridine (B92270) | Knoevenagel Condensation/Cyclization |
The synthesis of triazole rings fused to pyridazine scaffolds is a key strategy in medicinal chemistry. nih.gov A common method involves the reaction of a hydrazine with a dicarbonyl species. nih.gov While this compound itself is a dicarbonyl compound, its direct use to form a fused triazole on the existing pyridazine ring is not a standard pathway.
More typically, a pyridazine derivative containing a hydrazine group or an adjacent diamine functionality would serve as the starting point. nih.govmdpi.com For example, a common route to 1H-1,2,3-triazolo[4,5-d]pyridazines involves reacting 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate (B1144303). nih.govmdpi.com Conversely, a pyridazine containing vicinal amino groups can be diazotized to form a fused triazole ring. researchgate.net A novel approach for creating fused pyridazine di-N-oxides involves using a mild oxidant. rsc.org
Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are powerful tools for generating molecular diversity. rug.nl Aldehydes are fundamental components in many well-known MCRs.
The presence of two aldehyde groups in this compound suggests it could participate in MCRs to produce complex and diverse molecular scaffolds. nih.govrug.nl For example, it could theoretically react in a double Ugi or Passerini reaction if suitable amine and isocyanide components are used, leading to highly functionalized, symmetrical, or unsymmetrical structures. This approach is valuable for rapidly building libraries of complex molecules for drug discovery. rug.nl
| Named MCR | Key Reactants | Typical Product |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |
| Hantzsch Reaction | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine (B1217469) |
Precursor in the Synthesis of Natural Product Analogs
While no specific instances of this compound being used in the synthesis of natural product analogs are documented, heterocyclic scaffolds are ubiquitous in natural products. The ability to use a versatile building block to construct a core structure, which can then be elaborated, is a cornerstone of synthetic strategies targeting natural products and their analogs. The functional handles (aldehydes) on the pyridazine ring would allow for the attachment of various side chains and the construction of more complex ring systems, mimicking the structures of naturally occurring bioactive molecules.
Derivatization for Potential Applications in Material Science (e.g., as a monomer or cross-linker precursor)
Dialdehydes are valuable precursors in polymer and material science. The two reactive aldehyde sites on this compound allow it to act as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers. For example, condensation polymerization with diamines could produce poly(azomethine)s or poly(imine)s, which may possess interesting electronic or thermal properties. As a cross-linker, it could be used to cure resins or modify natural polymers like cellulose (B213188) or chitosan (B1678972) by forming covalent bonds between polymer chains, thereby enhancing mechanical strength and thermal stability.
Application in the Synthesis of Chiral Compounds for Medicinal Chemistry Research
Chirality is a critical aspect of medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The tetrahydropyridazine ring can possess chiral centers, and the molecule itself can be synthesized from chiral precursors. The aldehyde functional groups provide sites for introducing new stereocenters.
Asymmetric synthesis methodologies can be applied to the aldehyde groups. For example, enantioselective addition of nucleophiles (e.g., Grignard reagents, organozincs) catalyzed by chiral ligands could produce chiral secondary alcohols. bris.ac.uk These chiral derivatives could then be used as key intermediates in the synthesis of enantiomerically pure drug candidates. nih.gov The development of synthetic routes to new families of aza-heterocyclic compounds is a significant focus in medicinal chemistry. nih.gov
Advanced Analytical and Spectroscopic Elucidation Techniques for Tetrahydropyridazine 1,2 Dicarbaldehyde
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.
For Tetrahydropyridazine-1,2-dicarbaldehyde (C₆H₈N₂O₂), the expected exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical monoisotopic mass would be calculated and then compared to the experimentally measured value. An HRMS analysis, likely using a technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would search for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the molecular formula C₆H₈N₂O₂.
Table 1: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass Range (example) |
|---|---|---|---|
| [M+H]⁺ | C₆H₉N₂O₂ | 141.0659 | 141.0659 ± 0.0007 |
Note: The observed mass range is an illustrative example based on a typical instrument accuracy of 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is expected to show signals for the aldehyde protons and the methylene (CH₂) groups of the tetrahydropyridazine ring. The aldehyde protons (-CHO) would appear as distinct singlets or doublets at a downfield chemical shift (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The methylene protons on the ring would likely appear as complex multiplets in the aliphatic region (δ 2-4 ppm). The integration of these signals would correspond to the number of protons in each environment (1H for each aldehyde, 2H for each CH₂ group).
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to show distinct peaks for the carbonyl carbons of the aldehyde groups and the sp³-hybridized carbons of the ring. The carbonyl carbons are highly deshielded and would appear far downfield (δ 160-190 ppm). The ring methylene carbons would resonate in the aliphatic region (δ 20-50 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.0 - 10.0 | 160 - 190 |
| Ring CH₂ (adjacent to N) | 3.0 - 4.0 | 40 - 55 |
Note: These are predicted ranges and can vary based on solvent and conformational effects.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the signals of adjacent methylene groups within the ring, confirming the -CH₂-CH₂-CH₂-CH₂- sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, each methylene proton signal would show a cross-peak to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is vital for connecting different fragments of the molecule. For example, it would show a correlation from the aldehyde protons to the carbonyl carbons, and more importantly, from the methylene protons adjacent to the nitrogen atoms to the carbonyl carbons of the dicarbaldehyde groups, confirming the N-CHO connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences of the ring. Cross-peaks between specific ring protons can help define the chair or boat-like conformation of the tetrahydropyridazine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques.
IR Spectroscopy: Infrared spectroscopy would clearly show the presence of the key functional groups. A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde groups. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-H stretching of the aliphatic methylene groups would be observed in the 2850-2960 cm⁻¹ region.
Raman Spectroscopy: While the C=O stretch is also visible in Raman spectra, it is often weaker than in IR. Raman spectroscopy can be particularly useful for observing vibrations of non-polar bonds.
Table 3: Key Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aldehyde C=O | Stretch | 1680 - 1710 (Strong) | 1680 - 1710 (Moderate) |
| Aldehyde C-H | Stretch | ~2720, ~2820 (Weak) | ~2720, ~2820 (Moderate) |
| Aliphatic C-H | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment
Should suitable single crystals of this compound be obtained, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.
The analysis would confirm the connectivity of the atoms and reveal the conformation of the six-membered ring (e.g., chair, boat, or twist-boat). It would also detail the relative orientation of the two formyl (-CHO) groups. Furthermore, X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules, although the parent compound itself is achiral unless substituted. The crystal packing information obtained would also provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, present in the solid state. Obtaining high-quality crystals is often the rate-limiting step for this powerful technique. nih.govnih.gov
Future Research Directions and Outlook for Tetrahydropyridazine 1,2 Dicarbaldehyde
Development of Novel and Sustainable Synthetic Routes (e.g., bio-based feedstocks)
The future synthesis of tetrahydropyridazine-1,2-dicarbaldehyde will likely pivot towards greener and more sustainable methods, minimizing waste and environmental impact. A key strategy involves the use of one-pot multicomponent reactions (MCRs), which enhance efficiency by combining multiple synthetic steps without isolating intermediates. informahealthcare.com Modern approaches are increasingly moving away from harsh conditions and hazardous reagents.
перспективных направлений (Promising directions) include:
Catalysis with Nanomaterials : The use of recyclable nanocatalysts, such as those based on magnetite nanoparticles (Fe3O4), offers high efficiency, large surface area, and easy separation from the reaction mixture, aligning with green chemistry principles. researchgate.net
Photocatalysis : Light-driven reactions, potentially using organic dyes or semiconductor-based photocatalysts, can provide energy-efficient pathways to the tetrahydropyridazine core under mild conditions. rsc.org
Metal- and Halogen-Free Reactions : To enhance sustainability, research is focusing on methods that avoid heavy metals and halogenated compounds. For instance, using oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can facilitate oxidative dehydrogenation/aza-Diels–Alder reactions in a more environmentally friendly manner. rsc.org
Bio-based Feedstocks : A significant long-term goal is the adaptation of synthetic routes to utilize feedstocks derived from renewable biological sources, reducing reliance on petrochemicals.
| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent | Relevance to Sustainability |
| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. researchgate.net | Magnetite Nanoparticles (Fe3O4), β-Cyclodextrin-based catalysts. researchgate.net | Reduces catalyst waste and often allows for use of greener solvents like water. researchgate.net |
| Photocatalysis | Energy-efficient, operates under mild temperatures. rsc.org | Cercosporin (a natural pigment). rsc.org | Utilizes light as a renewable energy source, minimizing thermal energy consumption. |
| Metal-Free Oxidative Cyclization | Avoids toxic heavy metal contamination. rsc.org | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.org | Enhances atom economy and produces less hazardous waste. rsc.org |
| One-Pot Multicomponent Reactions | Reduces reaction time, solvent usage, and purification steps. informahealthcare.com | Polyaniline-zirconium oxide composites. informahealthcare.com | Improves overall process efficiency and minimizes chemical side products. informahealthcare.comresearchgate.net |
Exploration of Undiscovered Reactivity Patterns and Cascade Reactions
The dicarbaldehyde functionality on the tetrahydropyridazine ring is a gateway to complex molecular architectures through cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of atom and step economy. rsc.org20.210.105 Future research will focus on designing novel cascade sequences that exploit the interplay between the aldehyde groups and the heterocyclic core.
Potential areas for exploration include:
Intramolecular Cyclizations : Designing substrates where one aldehyde group initiates a reaction (e.g., condensation), followed by an intramolecular cyclization involving the second aldehyde or the ring nitrogens.
Tandem Cycloadditions : Utilizing the inherent reactivity of the tetrahydropyridazine system, such as in aza-Diels-Alder reactions, and combining them in a sequence with reactions of the aldehyde groups. rsc.org
Biomimetic Synthesis : Drawing inspiration from the biosynthesis of natural products to design elegant, one-pot transformations that rapidly build molecular complexity. societechimiquedefrance.fr
Advanced Catalytic Transformations for Enhanced Selectivity and Efficiency
Catalysis is central to controlling the reactivity of the aldehyde groups and the heterocyclic scaffold with high selectivity. Future work will necessitate the development of more sophisticated catalytic systems to achieve specific chemical transformations efficiently.
Key research avenues include:
Asymmetric Catalysis : Developing chiral catalysts to control the stereochemistry of reactions at the aldehyde groups, leading to enantiomerically pure products, which is critical for pharmaceutical applications.
Transition Metal Catalysis : Expanding the use of transition metals like palladium for novel C-C and C-N bond-forming reactions. For example, palladium-catalyzed carboamination of unsaturated hydrazones has been used to synthesize tetrahydropyridazine derivatives, a strategy that could be adapted for further functionalization. rsc.org
Organocatalysis : Employing small organic molecules as catalysts to promote reactions, avoiding the cost and potential toxicity associated with metal catalysts.
These advanced catalytic methods will be crucial for synthesizing a diverse library of derivatives with precisely controlled structures and properties.
Theoretical Investigations into Novel Derivatives and Their Predicted Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of new molecules before they are synthesized in the lab. Density Functional Theory (DFT) and other in silico methods will be invaluable for guiding the future development of this compound chemistry.
Theoretical studies can be employed to:
Calculate Reactivity Descriptors : Global and local reactivity descriptors such as chemical hardness, electrophilicity index, and Fukui functions can predict the most reactive sites within a molecule. researchgate.netmdpi.com For this compound, this could clarify the relative reactivity of the two aldehyde groups and the ring atoms.
Model Reaction Mechanisms : Simulating reaction pathways to understand the transition states and intermediates involved in complex transformations, such as cascade reactions or catalytic cycles. dntb.gov.ua
Predict Molecular Properties : Calculating electronic properties (e.g., HOMO-LUMO gap) and electrostatic potential maps to forecast the behavior of novel derivatives and their potential as functional materials. ucalgary.ca
| Theoretical Method/Descriptor | Application in Research | Predicted Insight for this compound |
| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. researchgate.net | Provides optimized geometry and energy levels (HOMO/LUMO). |
| Molecular Electrostatic Potential (MESP) | Visualizing electron density distribution to identify nucleophilic and electrophilic sites. mdpi.com | Identifies electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., carbonyl carbons) regions, predicting sites for attack. mdpi.comucalgary.ca |
| Fukui Functions (f+) | A local reactivity descriptor that identifies the most likely sites for nucleophilic attack. researchgate.net | Pinpoints the most electrophilic atoms within the molecule, likely the carbonyl carbons. |
| Electrophilicity Index (ω) | A global descriptor that quantifies the overall electrophilic nature of a molecule. researchgate.netdntb.gov.ua | Allows for ranking the reactivity of different derivatives in polar reactions. |
Potential for Derivatization Towards Functional Materials with Tunable Properties
Derivatization, the strategic chemical modification of a core molecule, is a key technique for creating new functional materials. researchgate.netgreyhoundchrom.com The presence of two aldehyde groups makes this compound an excellent platform for building larger, more complex systems with tailored properties.
Future research in this area could focus on:
Synthesis of Conjugated Systems : Reacting the dicarbaldehyde with appropriate aromatic or heterocyclic amines to form extended π-conjugated systems (Schiff bases), which could have applications in organic electronics as semiconductors or chromophores.
Development of Fluorinated Derivatives : Incorporating fluorine atoms or fluoroalkyl groups can significantly alter a molecule's electronic properties, metabolic stability, and conformational preferences. nih.gov This could lead to materials with unique optical or liquid crystalline properties.
Creation of Polymeric Materials : Using the dicarbaldehyde as a monomer or cross-linking agent to create novel polymers or hydrogels with specific thermal, mechanical, or chemical-sensing capabilities.
By systematically modifying the core structure, chemists can fine-tune the properties of the resulting materials, opening up possibilities in fields ranging from materials science to medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Tetrahydropyridazine-1,2-dicarbaldehyde, and how can reaction parameters be optimized?
- Methodology : Multi-step one-pot reactions are commonly employed, utilizing precursors like substituted pyridazines or hydrazine derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (e.g., reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >50% yield .
- Characterization : Confirm structure using NMR (e.g., aldehyde protons at δ 9.8–10.2 ppm) and NMR (carbonyl carbons at δ 190–200 ppm). IR spectroscopy (C=O stretch ~1700 cm) and HRMS validate purity .
Q. How should researchers address stability challenges during storage and handling of this compound?
- Guidelines : Store under inert atmosphere (N) at −20°C to prevent oxidation or polymerization. Use amber vials to limit light exposure. Monitor degradation via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .
Q. What analytical techniques are most reliable for confirming the stereochemistry and conformation of this compound derivatives?
- Approach : X-ray crystallography resolves absolute configuration (e.g., planar phthalazine derivatives in ). For dynamic studies, NOESY NMR identifies intramolecular interactions, such as H-bonding between aldehyde groups .
Advanced Research Questions
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the reactivity of this compound in multi-step syntheses?
- Analysis : Intramolecular H-bonding (e.g., aldehyde H to adjacent O, ~2.3–2.6 Å) stabilizes transition states, directing regioselectivity in cycloadditions or nucleophilic attacks. Computational modeling (DFT) predicts interaction energies, validated by crystallographic data .
Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?
- Troubleshooting : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For ambiguous HRMS results, isotopic pattern analysis and tandem MS/MS fragmentation clarify molecular formulas. Contrast findings with literature databases (e.g., NIST Chemistry WebBook) .
Q. How can post-column derivatization with this compound enhance detection limits in HPLC analyses?
- Application : React with primary amines (e.g., sulfonamides) under basic conditions to form fluorescent derivatives. Optimize derivatization pH (8–9) and reagent concentration (0.1–1 mM). Detection at λ/λ = 340/455 nm improves sensitivity by 10–100× compared to UV detection .
Q. What computational models predict the solid-state packing behavior of this compound crystals?
- Modeling : Use Mercury CSD software to analyze intermolecular contacts (e.g., π-π stacking, van der Waals interactions). Compare with crystal structures of analogous aldehydes (e.g., benzene-1,2-dicarbaldehyde) to identify packing motifs .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
